molecular formula C13H8FN B14265656 2-Fluorobenzo[H]quinoline CAS No. 163275-69-2

2-Fluorobenzo[H]quinoline

Cat. No.: B14265656
CAS No.: 163275-69-2
M. Wt: 197.21 g/mol
InChI Key: QPVYKZMSHLZTEI-UHFFFAOYSA-N
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Description

2-Fluorobenzo[H]quinoline is a fluorinated derivative of benzo[H]quinoline, a heterocyclic aromatic compound The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[H]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals or Brønsted acids, depending on the substituent at the triple bond . Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloisomerization reactions using recyclable catalysts. The use of solvent-free conditions and ionic liquids has been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzo[H]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Fluorobenzo[H]quinoline involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, particularly targeting DNA gyrase and topoisomerase IV. These interactions lead to the stabilization of enzyme-DNA complexes, resulting in the inhibition of DNA replication and cell death . The compound’s fluorescence properties are attributed to its ability to undergo protonation, enhancing its emission intensity .

Comparison with Similar Compounds

Uniqueness: 2-Fluorobenzo[H]quinoline stands out due to its unique combination of a fluorine atom and a benzo[H]quinoline core. This combination enhances its chemical stability, fluorescence properties, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

163275-69-2

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluorobenzo[h]quinoline

InChI

InChI=1S/C13H8FN/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H

InChI Key

QPVYKZMSHLZTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)F

Origin of Product

United States

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